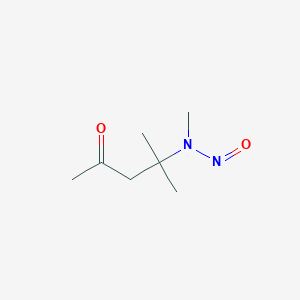

2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-

Description

BenchChem offers high-quality 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-N-(2-methyl-4-oxopentan-2-yl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-6(10)5-7(2,3)9(4)8-11/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFWFGAUZTUMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167578 | |

| Record name | 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16339-21-2 | |

| Record name | 4-Methyl-4-(methylnitrosoamino)-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16339-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-

Disclaimer: The following document is intended for research and informational purposes only for drug development professionals, researchers, and scientists. The compound discussed, 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-, is an N-nitroso compound. N-nitroso compounds are a class of chemicals that are often potent carcinogens.[1][2] The synthesis and handling of this and similar compounds should only be undertaken by trained professionals in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. All institutional and governmental safety regulations must be strictly followed.

Introduction: Context and Rationale

N-nitroso compounds (NOCs) are a significant class of chemical entities characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[1] Their prevalence in various environmental and dietary sources, as well as their potential for endogenous formation in the human stomach, has made them a subject of intense toxicological and pharmaceutical research.[1][3] The International Agency for Research on Cancer (IARC) has classified numerous N-nitrosamines as probable or confirmed human carcinogens (Group 1 or 2A), underscoring the critical need for robust analytical and synthetic methodologies to study their behavior.[1][4][5]

This guide provides an in-depth technical overview of a proposed synthetic route and characterization workflow for a specific β-aminoketone derivative, 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- . While direct literature for this exact molecule is sparse, its structure lends itself to a well-established and logical synthetic pathway rooted in fundamental organic chemistry principles. The procedures outlined are based on analogous, well-documented reactions for the synthesis of β-aminoketones and the subsequent nitrosation of secondary amines.[6][7][8]

The core of this guide is a two-stage synthetic approach:

-

Synthesis of the Secondary Amine Precursor: Formation of 2-Pentanone, 4-methyl-4-(methylamino)-.

-

N-Nitrosation: Conversion of the secondary amine precursor to the target N-nitroso compound.

This will be followed by a comprehensive discussion of the analytical techniques required to confirm the structure and purity of the final product.

Proposed Synthesis Pathway

The synthesis is designed as a two-step process starting from commercially available materials. The logic is to first construct the secondary amine backbone and then introduce the nitroso group.

Step 1: Synthesis of the Precursor 2-Pentanone, 4-methyl-4-(methylamino)-

The most direct and efficient method for creating the β-methylamino ketone precursor is through a conjugate addition, specifically an aza-Michael reaction. This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound.

-

Precursor Materials: Mesityl oxide (4-methyl-3-penten-2-one) and methylamine.

-

Reaction Principle: The nucleophilic methylamine attacks the β-carbon of the α,β-unsaturated ketone, mesityl oxide. The reaction is typically base-catalyzed to enhance the nucleophilicity of the amine.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mesityl oxide (1.0 eq) and an excess of methylamine (e.g., 2.0-3.0 eq, often as a 40% solution in water or in an appropriate solvent like ethanol).

-

Catalysis: A catalytic amount of a suitable base (e.g., sodium hydroxide or potassium carbonate) can be added to facilitate the reaction, although the basicity of methylamine itself is often sufficient.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to drive the reaction to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Isolation:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess methylamine and solvent are removed under reduced pressure.

-

The remaining residue is taken up in an organic solvent like dichloromethane or ethyl acetate and washed with brine to remove any inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

-

Purification: The crude product, 2-Pentanone, 4-methyl-4-(methylamino)-, can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: N-Nitrosation of the Secondary Amine Precursor

This is the critical step where the nitroso functional group is introduced. The reaction involves treating the secondary amine with a nitrosating agent, typically generated in situ from sodium nitrite under acidic conditions.[6]

-

Reaction Principle: In an acidic aqueous medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generates the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the secondary amine nitrogen then attacks the nitrosonium ion, and subsequent deprotonation yields the stable N-nitrosamine.[6]

CRITICAL SAFETY NOTE: This procedure must be performed in a certified chemical fume hood. Personal protective equipment, including double nitrile gloves, a lab coat, and safety goggles, is mandatory.[9][10]

-

Reaction Setup: Dissolve the purified 2-Pentanone, 4-methyl-4-(methylamino)- (1.0 eq) in a suitable solvent mixture, such as dichloromethane and water, in a round-bottom flask cooled in an ice bath (0-5 °C). The acidic conditions are established by adding an acid like hydrochloric acid or acetic acid to the aqueous phase to achieve a pH of approximately 3-4.[11]

-

Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO₂, ~1.1-1.5 eq) in water dropwise to the cooled, stirring reaction mixture. The temperature must be strictly controlled to prevent side reactions and the potential decomposition of nitrous acid.

-

Reaction Monitoring: The reaction is typically rapid. Progress can be monitored by TLC, looking for the consumption of the starting amine.

-

Workup and Isolation:

-

Once the reaction is complete, carefully quench any excess nitrous acid by adding a solution of a scavenger like ammonium sulfamate or urea until gas evolution ceases.

-

Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature to avoid degradation of the product.

-

-

Purification: The final product, 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-, should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Visualization of Key Processes

Synthetic Pathway Diagram

Caption: Overall two-step synthesis of the target compound.

N-Nitrosation Mechanism

Caption: Mechanism of N-Nitrosation of a secondary amine.

Characterization of the Final Product

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and types of protons and their connectivity. Key expected signals would include singlets for the acetyl (CH₃CO-) and N-methyl (N-CH₃) groups, a singlet for the gem-dimethyl [C(CH₃)₂] group, and a singlet for the methylene (-CH₂-) group. Due to restricted rotation around the N-N bond, some signals may appear as two distinct sets of peaks (rotamers).[12]

-

¹³C NMR: Will confirm the carbon skeleton. Expected signals include those for the carbonyl carbon (C=O), the quaternary carbon, and the various methyl and methylene carbons.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is crucial to confirm the elemental composition by providing a highly accurate mass of the molecular ion ([M]⁺).

-

The fragmentation pattern can also be diagnostic. N-nitroso compounds often show a characteristic loss of the nitroso group (-NO), resulting in a fragment at M-30.[13] An ion at m/z 30 corresponding to [NO]⁺ is also common.[13]

-

-

Infrared (IR) Spectroscopy:

-

This technique will identify key functional groups. A strong absorption band around 1715 cm⁻¹ is expected for the ketone carbonyl (C=O) stretch. The N-N=O stretch typically appears in the 1430-1490 cm⁻¹ region.

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) coupled with a UV detector would be appropriate.

-

Gas Chromatography (GC): Can also be used for purity assessment, often coupled with a mass spectrometer (GC-MS) for definitive identification of the main peak and any impurities.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Observation |

| HRMS | Exact Mass [M+H]⁺ | Calculated for C₇H₁₅N₂O₂⁺: 159.1128. Found: 159.11xx. |

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to -COCH₃, -C(CH₃)₂, -CH₂-, and N-CH₃ groups. Potential for doubled signals due to rotamers. |

| ¹³C NMR | Chemical Shifts (δ) | Signal for C=O (~208 ppm), quaternary C, and aliphatic carbons. |

| IR | Wavenumber (cm⁻¹) | Strong C=O stretch (~1715 cm⁻¹), N-N=O stretch (~1450 cm⁻¹). |

| HPLC | Purity | >95% (as determined by peak area). |

Critical Safety and Handling Protocols

N-nitroso compounds are presumed human carcinogens and must be handled with extreme caution.[3][9]

-

Engineering Controls: All work, including weighing, solution preparation, the reaction itself, and purification, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[9][10]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory and includes:

-

Double nitrile gloves.

-

A buttoned lab coat with tight cuffs.

-

Chemical splash goggles and a face shield.

-

-

Decontamination: All glassware and surfaces that come into contact with the N-nitroso compound should be decontaminated. A common method is to use a solution that can degrade the nitrosamine, such as a solution of sodium hypochlorite (bleach) or hydrobromic acid in acetic acid, followed by thorough rinsing.

-

Waste Disposal: All waste, both solid and liquid, containing the N-nitroso compound is considered hazardous chemical waste. It must be collected in clearly labeled, sealed containers and disposed of according to institutional and national environmental regulations.

Conclusion

This guide outlines a robust and scientifically-grounded approach for the synthesis and characterization of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-. The proposed two-step synthesis, involving an aza-Michael addition followed by a controlled N-nitrosation, relies on well-understood and transferable organic chemistry principles. The subsequent analytical workflow, combining advanced spectroscopic and chromatographic methods, provides a comprehensive framework for verifying the molecular structure and ensuring the purity of the target compound. Given the significant toxicological properties of the N-nitroso functional group, adherence to the strictest safety protocols is paramount throughout every stage of this process.

References

- Vertex AI Search. (2025, April 23). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.

- ResearchGate. (n.d.).

- Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH.

- Nitrosamines - A real Health Concern. (2023, December 12).

- Agilent. (2025, January 8). Nitrosamines Standard (1X1 mL)

- Biotech Spain. (2026, February 19).

- National Toxicology Program. (2009, March 19). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings.

- NCBI. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens.

- Wikipedia. (2026, January). IARC group 1.

- PMDA. (2024, September 11).

- ResearchGate. (n.d.). N -Nitroso Compounds | Request PDF.

- World Health Organiz

- Lutz, T. (n.d.). Toxicology of N-Nitroso Compounds.

- PubMed. (2002, March 13).

- Science.gov. (n.d.). tobacco-specific nitrosamine 4-methylnitrosamino-1-3-pyridyl-1-butanone: Topics.

- Novatia. (2021, August 29).

- Wikipedia. (n.d.).

- OSTI.gov. (n.d.). Mass Spectra of N-Nitroso Compounds.

- PMC. (n.d.). N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights.

- Nitrosamines Exchange. (2025, April 7). Synthesis of N-Nitroso Finerenone - N-nitrosamines Chemistry.

- Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.

- PMC. (n.d.).

- PMC. (n.d.). Recent progress in the chemistry of β-aminoketones.

- Organic Chemistry Portal. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). 4-Methyl-2-pentanone synthesis.

- PubMed. (1978, August). Determination of N-nitroso compounds by mass spectrometry.

- Journal of the American Chemical Society. (n.d.). Structural Studies by Nuclear Magnetic Resonance. IX.

- Google Patents. (n.d.). CN102249877A - Method for producing 4-methyl-2-pentanone by using production waste and residual liquor.

- SIELC Technologies. (2018, February 16). 2-Pentanone, 4-amino-4-methyl-.

- CymitQuimica. (n.d.). CAS 108-10-1: 2-Pentanone, 4-methyl-.

- Sigma-Aldrich. (n.d.). 4-Hydroxy-4-methyl-2-pentanone for synthesis 123-42-2.

Sources

- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rni-consulting.com [rni-consulting.com]

- 6. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 7. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 9. uwo.ca [uwo.ca]

- 10. agilent.com [agilent.com]

- 11. Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]

- 13. osti.gov [osti.gov]

An In-depth Technical Guide to the Physicochemical Properties and Analysis of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap

The N-nitrosamine class of compounds has garnered significant attention within the pharmaceutical and chemical industries due to the potent carcinogenic and mutagenic properties of many of its members.[1][2] The compound 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-, also identified by its CAS number 16339-21-2, belongs to this critical class of substances. However, it is essential to acknowledge at the outset that specific, experimentally-derived data for this molecule is scarce in publicly available scientific literature.

This guide, therefore, adopts a first-principles approach. As a Senior Application Scientist, my objective is to provide a robust, in-depth technical resource by deconstructing the molecule into its core functional components: the ketone group and the N-nitrosomethylamino moiety. By leveraging established knowledge of these groups and drawing parallels with well-characterized analogous N-nitrosamines, this document will provide reliable predictions of physicochemical properties, outline probable synthetic routes, detail state-of-the-art analytical methodologies for detection, and discuss the likely toxicological and metabolic pathways. This approach ensures a scientifically grounded and practical guide for professionals working in research and drug development.

Section 1: Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and resulting physical properties. These parameters govern its behavior in both chemical and biological systems, influencing everything from solubility and stability to analytical detectability and metabolic fate.

Chemical Structure

The structure of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- combines a five-carbon ketone backbone with a tertiary carbon atom to which the N-nitrosomethylamino group is attached.

Caption: Probable synthetic pathway via nitrosation of a secondary amine.

Alternative nitrosating agents include tert-butyl nitrite (TBN) under solvent-free conditions or nitromethane activated by an oxidant. [3][4]

Key Chemical Reactivity

The chemistry of N-nitrosamines is dominated by the N-N=O functional group.

-

Lability of the N-NO Bond: This bond can be cleaved under certain conditions, which is the basis for detection by a Thermal Energy Analyzer (TEA). [5][6]* Reaction with Strong Acids: Can lead to denitrosation, regenerating the secondary amine.

-

Photochemical Instability: N-nitrosamines are often sensitive to UV light, which can cause decomposition. This necessitates storing standards and samples in amber vials and protecting them from direct light. [7]

Section 3: Analytical Methodologies for Detection and Quantification

Given the classification of N-nitrosamines as a "cohort of concern," highly sensitive and selective analytical methods are required for their detection, particularly at trace levels in complex matrices like active pharmaceutical ingredients (APIs) and drug products. [1]The gold standard for this analysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). [8][9][10]

Recommended Analytical Workflow: LC-MS/MS

The development of a robust LC-MS/MS method is paramount. The goal is to achieve a method with high sensitivity (low limits of detection), selectivity (freedom from matrix interference), accuracy, and precision. [11][12]

Caption: General workflow for the analysis of N-nitrosamines by LC-MS/MS.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a self-validating system designed for the robust quantification of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-.

1. Standard and Sample Preparation:

-

Causality: Accurate standard preparation is the bedrock of quantification. The choice of diluent prevents analyte degradation and ensures compatibility with the mobile phase.

-

Protocol:

-

Prepare a primary stock solution (e.g., 1 mg/mL) of the reference standard in methanol or acetonitrile.

-

Perform serial dilutions to create a calibration curve covering the expected concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

-

For drug product analysis, accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or a water/organic mixture). The final concentration should place the analyte within the calibration range.

-

Use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability.

-

2. Liquid Chromatography (LC) Conditions:

-

Causality: Chromatographic separation is critical to resolve the analyte from matrix components, preventing ion suppression and ensuring accurate detection. A C18 reversed-phase column is a versatile starting point for moderately polar compounds.

-

Protocol:

-

Instrument: UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290).

-

Column: A high-efficiency reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water. [13] * Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile. [13] * Gradient: Start with a high percentage of Mobile Phase A, ramping up to a high percentage of B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 - 10 µL.

-

3. Mass Spectrometry (MS) Conditions:

-

Causality: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. The choice of ionization source (APCI or ESI) depends on the analyte's polarity and thermal stability. APCI is often favored for smaller, less polar nitrosamines. [10][14]* Protocol:

-

Instrument: Tandem Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-XS).

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.

-

MRM Transitions:

-

Precursor Ion: The protonated molecule [M+H]⁺, which for C₇H₁₄N₂O₂ would be m/z 159.2.

-

Product Ions (Predicted): N-nitrosamines commonly exhibit a characteristic neutral loss of the •NO radical (30 Da). [15][16]Therefore, a primary transition would be 159.2 → 129.2 . Other fragmentations involving the alkyl chain would be investigated to find a second, confirmatory transition. In-source fragmentation should be minimized by optimizing cone/declustering potential. [17] * Optimization: Infuse a standard solution to optimize source parameters (e.g., gas flows, temperature) and collision energy for each MRM transition to maximize signal intensity.

-

-

Alternative Detection Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable nitrosamines. GC can offer excellent chromatographic resolution. [18][19]* Gas Chromatography-Thermal Energy Analyzer (GC-TEA): The TEA is a highly selective and sensitive detector for nitroso compounds. [5]It works by pyrolyzing the N-NO bond and detecting the resulting nitric oxide (NO) radical. [6]This provides high confidence in peak identity but does not provide the structural information of MS. [20]

Section 4: Inferred Toxicology and Metabolic Pathways

The primary toxicological concern for N-nitrosamines is their potential carcinogenicity, which is mediated by metabolic activation. [1][2]While no direct toxicological data exists for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-, its pathway can be inferred from extensive studies on other nitrosamines. [21][22]

Mechanism of Carcinogenicity: Metabolic Activation

N-nitrosamines are typically pro-carcinogens, meaning they require metabolic activation by enzymes to exert their toxic effects. [2]This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver and other tissues. [23] The key activation step is α-hydroxylation—the hydroxylation of a carbon atom adjacent to the nitroso group. [23]This creates an unstable intermediate that spontaneously decomposes to form highly reactive electrophilic species (diazonium or carbocations) that can alkylate DNA. [2]This DNA damage, if not repaired, can lead to mutations and initiate cancer. [24]

Caption: Generalized metabolic activation pathway for N-nitrosamines.

For the target molecule, α-hydroxylation could occur on the methyl group attached to the nitrogen or on the methylene group (C3) of the pentanone chain. Both pathways would lead to the formation of DNA-alkylating agents and are considered critical for genotoxicity.

Expected Toxicological Profile

-

Carcinogenicity: Based on its structure, 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- is reasonably anticipated to be a human carcinogen. [25][26]The International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program classify many N-nitrosamines as probable or anticipated human carcinogens. [1][26]* Mutagenicity: It is expected to be mutagenic in appropriate test systems (e.g., the Ames bacterial reverse mutation assay) following metabolic activation. [26]* Organ Specificity: The primary target organ for toxicity is often the liver, where the highest concentrations of metabolizing CYP enzymes are found. [25]However, other organs can also be affected. [11][27]

Conclusion

While direct experimental data for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- remains limited, a comprehensive and scientifically rigorous understanding of its properties and potential risks can be established through a fundamental analysis of its chemical structure. This guide has demonstrated that by leveraging the extensive knowledge base of N-nitrosamine chemistry, toxicology, and analytical science, we can confidently predict its behavior. Professionals in drug development and research should treat this compound with the caution afforded to a probable human carcinogen. The analytical workflows detailed herein, centered on LC-MS/MS, provide a robust framework for its sensitive and specific detection, which is essential for ensuring patient safety and regulatory compliance.

References

-

Autrup, H., & Harris, C. C. (1983). Metabolism of N-nitrosamines by cultured human and rat esophagus. PubMed. [Link]

-

Ellutia. (n.d.). Thermal Energy Analyser (TEA). Ellutia. [Link]

-

P, R., & al, e. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. [Link]

-

Snodin, D. J. (2020). Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. American Pharmaceutical Review. [Link]

-

He, Y., & al, e. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. [Link]

-

Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Shimadzu. [Link]

-

FILAB. (n.d.). Analysis of nitrosamines by GC-TEA. FILAB. [Link]

-

ResolveMass Laboratories Inc. (2025). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS,). ResolveMass. [Link]

-

Kandasamy, J., & al, e. (2018). Synthesis of N‐nitrosamines from secondary as well as tert‐amines. ResearchGate. [Link]

-

Reddy, P., & al, e. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]

-

Chromatography Today. (n.d.). Thermal Energy Analyser Improved. Chromatography Today. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Organic Chemistry Portal. [Link]

-

Waters Corporation. (n.d.). N-Nitrosamines Analysis An Overview. Waters Corporation. [Link]

-

Yedage, S. L., & Bhanage, B. M. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry. [Link]

-

ApSimon, J. W., & Cooney, J. D. (1972). Some Aspects of the Mass Spectra of.N-Nitrosamines. Canadian Science Publishing. [Link]

-

JoVE. (2023). Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2. JoVE. [Link]

-

Analytix. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Analytix. [Link]

-

Autrup, H., & Harris, C. C. (1983). Metabolism of N-Nitrosamines by Cultured Human and Rat Esophagus. AACR Journals. [Link]

-

Asare, S. O., & al, e. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

-

Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]

-

Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]

-

ApSimon, J. W., & Cooney, J. D. (1972). Some Aspects of the Mass Spectra of.N-Nitrosamines. ResearchGate. [Link]

-

Zielonka, L., & al, e. (2010). Formation and Metabolism of N-Nitrosamines. Polish Journal of Environmental Studies. [Link]

-

ResearchGate. (n.d.). Nitrosamine metabolic biotransformation pathways. ResearchGate. [Link]

-

Technology Networks. (2022). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. Technology Networks. [Link]

-

Fine, D. H., & al, e. (1975). Description of the thermal energy analyzer (TEA) for trace determination of volatile and nonvolatile N-nitroso compounds. ACS Publications. [Link]

-

Boysen, M. M. K. (2009). Product Class 4: N-Nitrosoamines. Science of Synthesis. [Link]

-

Jakes, J., & al, e. (2022). N-Nitrosamine Quantitation in Pharmaceuticals by Tandem Mass Spectrometry. ACS Publications. [Link]

-

Beard, J. D., & Swager, T. M. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]

-

U.S. Environmental Protection Agency. (n.d.). N-Nitrosodimethylamine. EPA. [Link]

-

Biomedical and Pharmacology Journal. (2025). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal. [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA). NCBI. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of common N-nitrosamines. ResearchGate. [Link]

-

ChemRxiv. (2022). A Quantum-Mechanical Approach to Predicting Carcinogenic Potency of N-nitrosamine Impurities in Pharmaceuticals. ChemRxiv. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI. [Link]

-

National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. National Toxicology Program. [Link]

-

Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

SIELC Technologies. (2018). 2-Pentanone, 4-amino-4-methyl. SIELC Technologies. [Link]

- Google Patents. (n.d.). CN102249877A - Method for producing 4-methyl-2-pentanone by using production waste and residual liquor.

-

PrepChem.com. (n.d.). Preparation of 4-hydroxy-4-methyl-2-pentanone. PrepChem.com. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ellutia.com [ellutia.com]

- 6. labcompare.com [labcompare.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. lcms.cz [lcms.cz]

- 10. waters.com [waters.com]

- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lcms.cz [lcms.cz]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 18. filab.fr [filab.fr]

- 19. agilent.com [agilent.com]

- 20. chromatographytoday.com [chromatographytoday.com]

- 21. mdpi.com [mdpi.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. researchgate.net [researchgate.net]

- 24. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]

- 25. epa.gov [epa.gov]

- 26. Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 27. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Metabolic Pathways and Toxicological Assessment of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-

The following technical guide details the metabolic pathways, mechanistic toxicology, and risk assessment framework for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (also known as N-Nitroso-N-methyl-4-amino-4-methyl-2-pentanone or N-Nitrosodiacetoneamine-N-methyl ).

This compound represents a critical "mechanistic probe" in nitrosamine research and a potential impurity in pharmaceutical synthesis involving acetone and methylamine. Its unique structural feature—a tertiary

Executive Summary & Chemical Identity[1]

2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- is an aliphatic nitrosamine characterized by a tertiary carbon at the

-

CAS Registry Number : 16339-07-4 (Generic for N-nitroso-N-methyl-4-amino-4-methyl-2-pentanone)

-

Molecular Formula :

-

Molecular Weight : 158.20 g/mol

-

Structural Features :

-

N-Nitroso Group : The toxophore.

-

N-Methyl Group : A primary

-carbon (metabolically active). -

Tertiary

-Carbon (C4) : Fully substituted with methyl groups and the ketone chain (metabolically blocked). - -Keto Group : Positioned at C2, facilitating potential reductive pathways.

-

Relevance : This compound is a potential Mutagenic Impurity in drug substances synthesized using acetone (which condenses to mesityl oxide) and methylamine. Understanding its metabolic blockade is essential for calculating Permitted Daily Exposure (PDE) limits, as it likely exhibits significantly lower carcinogenic potency than Cohort of Concern nitrosamines.

Metabolic Pathways: The "Tertiary Blockade" Mechanism

The metabolic activation of nitrosamines typically requires

Pathway A: -Hydroxylation at the Pentanone Side (BLOCKED)

-

Mechanism : Canonical activation requires the abstraction of a hydrogen atom from the

-carbon (C4) to form an -

Blockade : The C4 position is tertiary (bonded to the nitrogen, two methyls, and the methylene of the ketone chain). It possesses zero

-hydrogens . -

Consequence : CYP450 cannot hydroxylate this position. No diazonium ion can be formed from the N-methyl side. The formation of a methylating agent (which requires hydroxylation of the long chain to release the methyl-diazonium) is impossible .

Pathway B: -Hydroxylation at the N-Methyl Group (ACTIVE but DETOXIFYING)

-

Mechanism : CYP2E1 or CYP2A6 hydroxylates the N-methyl group.

-

Intermediate : Formation of N-nitroso-N-(hydroxymethyl)-4-amino-4-methyl-2-pentanone.

-

Decomposition : Spontaneous loss of formaldehyde (HCHO) yields the primary nitrosamine: N-nitroso-4-amino-4-methyl-2-pentanone.

-

Diazonium Formation : The primary nitrosamine rearranges to the 4-methyl-2-pentanone-4-yl diazonium ion .

-

Fate of the Cation :

-

The diazonium ion loses

to form a tertiary carbocation at C4. -

Elimination vs. Alkylation : Tertiary carbocations are sterically hindered and prone to E1 elimination rather than

alkylation of DNA. The cation rapidly eliminates a proton to form Mesityl Oxide (stable

-

-

Toxicological Outcome : This pathway leads primarily to elimination products (detoxification) rather than DNA alkylation. The bulky tertiary cation is a poor DNA alkylator compared to the methyl cation.

Pathway C: Carbonyl Reduction (SECONDARY)

-

Enzymes : Carbonyl Reductases (CBRs) or Hydroxysteroid Dehydrogenases (HSDs).

-

Reaction : Reduction of the C2 ketone to a secondary alcohol.

-

Product : 4-methyl-4-(N-nitrosomethylamino)-2-pentanol.

-

Fate : This metabolite is more polar and susceptible to Glucuronidation (Phase II metabolism) and renal excretion.

Visualization of Metabolic Fate (DOT Diagram)

The following diagram illustrates the divergent pathways, highlighting the blocked alkylation route and the dominance of elimination/detoxification.

Caption: Metabolic fate of 4-methyl-4-(N-nitrosomethylamino)-2-pentanone. Note the blockade of the methylating pathway due to the tertiary

Toxicological Profile & Risk Assessment

Carcinogenicity Potential

Based on the Lijinsky Structure-Activity Relationship (SAR) principles for nitrosamines:

-

Tertiary Nitrosamines : Nitrosamines with tertiary

-carbons (e.g., N-nitroso-t-butyl-methylamine) are typically non-carcinogenic or weakly carcinogenic. -

Mechanism : The inability to form a methylating agent (via hydroxylation of the bulky chain) and the tendency of the bulky cation (formed via N-demethylation) to eliminate rather than alkylate DNA renders them biologically inert regarding genotoxicity.

-

Comparison :

-

NDMA : Secondary

-C -

NNK : Secondary

-C -

NMMP (Target) : Tertiary

-C

-

DNA Adducts[3]

-

Expected Adducts : None or trace levels of bulky O6-(1,1-dimethyl-3-oxobutyl)guanine.

-

Methyl Adducts : O6-methylguanine is NOT formed because hydroxylation cannot occur on the tertiary carbon to release a methyl-diazonium ion.

Experimental Protocols for Verification

To confirm the metabolic fate and safety profile in a drug development context, the following protocols are recommended.

Protocol 1: In Vitro Metabolic Stability & Metabolite ID

Objective : Confirm the formation of Mesityl Oxide and absence of methylating species.

-

System : Pooled Human Liver Microsomes (HLM) or Recombinant CYP2E1.

-

Incubation : Substrate (

) + NADPH regenerating system + Buffer (pH 7.4) at 37°C. -

Timepoints : 0, 15, 30, 60 min.

-

Analysis : LC-HRMS (High-Resolution Mass Spectrometry).

-

Target Analytes : Parent, Alcohol metabolite (+2 Da), Mesityl Oxide (Elimination product), Formaldehyde (trapped with Nash reagent).

-

-

Criteria : Detection of Mesityl Oxide confirms the elimination pathway of the tertiary cation.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

Objective : Verify lack of mutagenicity.

-

Strains : S. typhimurium TA100, TA1535 (detect base-pair substitutions), TA98, TA1537 (frameshifts), E. coli WP2uvrA.

-

Activation : +/- S9 mix (Rat Liver, Aroclor-induced).

-

Dose Range : Up to

/plate. -

Pre-incubation : Essential for nitrosamines (20 min at 37°C before plating).

-

Expectation : Negative (unlike NDMA which is positive with S9).

Protocol 3: In Vivo Transgenic Gene Mutation (MutaMouse/Big Blue)

Objective : Definitive in vivo genotoxicity assessment (if Ames is equivocal).

-

Species : Transgenic MutaMouse (lacZ reporter).

-

Dosing : Oral gavage, 28 days repeated dose (Limit dose: 1000 mg/kg/day).

-

Tissues : Liver (primary metabolism site), Bladder.

-

Readout : Mutant Frequency (MF) in lacZ gene.

-

Success Criteria : No statistically significant increase in MF compared to vehicle control.

References

- Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.

-

Hecht, S. S. (1998).[1] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link

-

European Medicines Agency (EMA) . (2023). Nitrosamines impurities assessment part of the assessment report. (Guidance on risk assessment of complex nitrosamines). Link

- Lijinsky, W., & Taylor, H. W. (1979). Carcinogenicity of nitrosamines containing a tertiary carbon. International Journal of Cancer. (Demonstrates lack of carcinogenicity for N-nitroso-t-butyl-methylamine).

- Yang, C. S., et al. (1990). Metabolic activation of nitrosamines and their inhibition. Proceedings of the Society for Experimental Biology and Medicine.

Sources

Technical Assessment: Genotoxicity and Mutagenicity of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (NMMP)

The following technical guide provides an in-depth assessment of the genotoxicity and mutagenicity of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- , commonly referred to in industrial and toxicological literature as NMMP (or sometimes N-Nitroso-diacetoneamine).

This guide is structured to support drug development professionals in risk assessment (ICH M7), impurity profiling, and regulatory submission.

Executive Summary

2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (CAS: 16339-21-2) is a potent mutagenic impurity belonging to the N-nitrosamine "Cohort of Concern" as defined by ICH M7(R1) guidelines. Structurally characterized by a nitrosamine moiety attached to a tertiary carbon (derived from the diacetone alcohol or mesityl oxide scaffold), it poses a significant genotoxic risk due to its capacity to form stable tertiary carbocations upon metabolic activation.

This guide details the mechanistic basis of its toxicity, critical testing protocols, and containment strategies.

Part 1: Chemical Identity and Structural Alerts

Understanding the structural pharmacophore is the first step in accurate risk assessment. NMMP is not a generic nitrosamine; its specific steric hindrance and electronic properties dictate its reactivity.

Chemical Data

| Parameter | Detail |

| Chemical Name | 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- |

| Common Synonyms | NMMP; N-Nitroso-diacetoneamine; N-Nitroso-N-methyl-4-amino-4-methyl-2-pentanone |

| CAS Registry Number | 16339-21-2 |

| Molecular Formula | C7H14N2O2 |

| Molecular Weight | 158.20 g/mol |

| Structural Alert | N-Nitroso group (N-N=O) attached to an alpha-tertiary carbon. |

The "Tertiary Carbon" Factor

Unlike simple nitrosamines (e.g., NDMA), NMMP possesses a tertiary alkyl group (the diacetone backbone) attached to the nitrosamine nitrogen.

-

Implication: Metabolic alpha-hydroxylation cannot occur on the tertiary carbon (no alpha-protons).

-

Result: Metabolism is forced exclusively to the N-methyl group. This "metabolic funneling" often increases the specificity of DNA alkylation, making the compound a direct-acting alkylator post-activation.

Part 2: Mechanisms of Genotoxicity

The genotoxicity of NMMP is not intrinsic; it requires metabolic activation (promutagen). The mechanism follows the classical nitrosamine activation pathway but is kinetically distinct due to the stability of the resulting carbocation.

Metabolic Activation Pathway

-

Alpha-Hydroxylation: Cytochrome P450 enzymes (primarily CYP2E1 and CYP2A6) hydroxylate the N-methyl group.

-

Decomposition: The resulting

-hydroxymethyl nitrosamine is unstable and spontaneously decomposes, releasing formaldehyde. -

Diazonium Formation: A diazonium ion forms at the tertiary carbon center.

-

Carbocation Generation: The diazonium group leaves (as N2 gas), generating a tertiary carbocation (4-methyl-2-oxopentan-4-yl cation).

-

DNA Adduct Formation: This electrophilic carbocation attacks nucleophilic centers in DNA, particularly the O6-position of Guanine and N7-position of Guanine , leading to GC

AT transition mutations.

Visualization of Signaling & Activation

The following diagram illustrates the critical bioactivation pathway.

Caption: Figure 1: Metabolic activation cascade of NMMP leading to DNA alkylation. The pathway requires CYP450 mediation to generate the reactive carbocation.

Part 3: Toxicological Profile & Risk Assessment

In Silico Prediction (QSAR)

Under ICH M7, NMMP triggers the Class 1 structural alert (Known Mutagenic Carcinogen) due to the N-nitroso substructure.

-

Derek Nexus / SARah: Positive prediction for mutagenicity in Salmonella and carcinogenicity in mammals.

-

Read-Across: Structurally analogous to N-nitroso-t-butylmethylamine, a potent carcinogen. The presence of the ketone group (from the pentanone backbone) does not mitigate the reactivity of the nitrosamine center.

In Vitro Genotoxicity (Ames Test)

NMMP is a positive mutagen in the Bacterial Reverse Mutation Assay (Ames Test), but only in the presence of metabolic activation (S9 fraction).

| Strain | Activation (S9) | Result | Mechanism |

| TA100 | +S9 | Positive | Base-pair substitution (GC target) |

| TA1535 | +S9 | Positive | Base-pair substitution (GC target) |

| TA98 | +S9 | Weak/Negative | Frameshifts are less common for alkylators |

| All Strains | -S9 | Negative | Requires bioactivation |

Critical Note: Standard plate incorporation methods often yield false negatives for nitrosamines due to volatile intermediates. A Pre-incubation protocol (see Part 5) is mandatory.

Regulatory Limits (Acceptable Intake)

As of 2025, if a specific toxicological limit (TD50) for CAS 16339-21-2 is not explicitly listed in the FDA/EMA appendices, the Class-Specific TTC (Threshold of Toxicological Concern) for nitrosamines applies.

-

Default AI: 18 ng/day (most conservative).

-

Read-Across AI: If justified by surrogate data (e.g., NDMA), a limit of 26.5 ng/day or 96 ng/day may be proposed, but the tertiary alkyl group often suggests potency closer to the lower range.

-

Recommendation: Target < 26.5 ng/day in finished drug products to ensure compliance.

Part 4: Experimental Protocols

Protocol A: Enhanced Ames Test (Pre-incubation Method)

Rationale: Nitrosamines require extended contact time with S9 enzymes to generate sufficient alkylating species before the agar overlay hardens.

Reagents:

-

Tester Strains: S. typhimurium TA100 and TA1535 (critical for base-pair detection).

-

S9 Mix: 10% or 30% Hamster Liver S9 (Hamster S9 is historically more efficient for nitrosamine activation than Rat S9).

Workflow:

-

Preparation: Thaw frozen bacterial stock and grow to

cells/mL. -

Mixture: In a sterile tube, combine:

-

0.1 mL Test Solution (NMMP in DMSO).

-

0.1 mL Bacterial Culture.

-

0.5 mL S9 Mix (High concentration).

-

-

Pre-incubation: Shake at 37°C for 20–30 minutes . This step is the differentiator from standard protocols.

-

Plating: Add 2.0 mL molten top agar (with trace histidine/biotin). Vortex and pour onto minimal glucose agar plates.

-

Incubation: Incubate plates at 37°C for 48 hours.

-

Scoring: Count revertant colonies. A 2-fold increase over solvent control with a dose-response indicates a positive result.

Protocol B: Analytical Detection (LC-MS/MS)

Rationale: To verify impurity levels below the 26.5 ng/day limit, high-sensitivity mass spectrometry is required.

-

Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Thermo Altis).

-

Ionization: APCI (Atmospheric Pressure Chemical Ionization) is often preferred over ESI for nitrosamines to reduce ion suppression and improve volatilization.

-

Mode: MRM (Multiple Reaction Monitoring).

-

Transition: Monitor the loss of the NO group (

) or specific fragmentation of the pentanone backbone.

Part 5: Testing Strategy Workflow

The following decision tree outlines the testing strategy for NMMP in a pharmaceutical development context.

Caption: Figure 2: Strategic workflow for evaluating and controlling NMMP impurities in drug substances.

References

-

International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

-

U.S. Environmental Protection Agency (EPA). (2024). CompTox Chemicals Dashboard: 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (CAS 16339-21-2). [Link]

-

European Medicines Agency (EMA). (2020).[1] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. [Link][1][2]

-

Prival, M. J., et al. (1979). Utility of the Salmonella/microsome assay for nitrosamines: Pre-incubation and S9 source.Mutation Research/Environmental Mutagenesis, 68(4), 315-326. (Contextual citation for Pre-incubation protocol). [Link]

Sources

Comprehensive Mechanistic Guide: Carcinogenicity of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-

The following technical guide details the carcinogenic mechanism, metabolic activation pathways, and experimental protocols for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- , also known as N-Nitroso-N-methyl-diacetoneamine (NMDAA) or related derivatives often abbreviated as NMMP in specific toxicological contexts.

Executive Summary & Chemical Identity[1]

2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- is a potent β-ketonitrosamine carcinogen. Structurally, it is the N-nitroso derivative of the Michael adduct formed between mesityl oxide and methylamine. Unlike simple dialkylnitrosamines (e.g., NDMA), this molecule possesses a tertiary carbon adjacent to the nitrogen atom on the ketone side, which fundamentally alters its metabolic activation profile.

-

IUPAC Name: 4-(N-methyl-N-nitrosoamino)-4-methyl-2-pentanone

-

Common Names: N-Nitroso-N-methyl-diacetoneamine, NMMP (in specific literature contexts).

-

Molecular Formula: C7H14N2O2

-

Key Structural Feature: A tertiary alkyl group (1,1-dimethyl-3-oxobutyl) and a methyl group attached to the N-nitroso moiety.

This compound serves as a critical model for understanding the carcinogenicity of β-functionalized nitrosamines, particularly in the induction of pancreatic and hepatic carcinomas . Its mechanism involves a duality of pathways: standard cytochrome P450-mediated

Structural Analysis & Metabolic Logic

The carcinogenic potency of this molecule stems from its ability to alkylate DNA.[1] However, the presence of a tertiary carbon (C4 of the pentanone chain) blocks direct

The Tertiary Carbon Blockade

In standard nitrosamine activation (e.g., NDMA), CYP enzymes hydroxylate the

-

Bulky Side (C4): The C4 position is fully substituted (bonded to C3, C5, Methyl, and N). It lacks hydrogen atoms (

-H), rendering it immune to direct oxidative dealkylation by CYPs. -

Methyl Side: The N-methyl group possesses three

-H atoms, making it the sole target for standard CYP2E1-mediated hydroxylation.

The Retro-Michael Instability

Being a β-aminoketone derivative (Mannich base/Michael adduct structure), the molecule is susceptible to retro-Michael decomposition . Under physiological conditions or specific enzymatic catalysis, the C-N bond can cleave, reversing the original synthesis reaction. This releases mesityl oxide and the unstable N-nitrosomethylamine , which spontaneously decomposes to the methyldiazonium ion , a highly reactive DNA methylating agent.

Detailed Carcinogenic Mechanisms

Pathway A: CYP-Mediated -Hydroxylation (The "Bulky" Route)

This pathway follows the classical nitrosamine activation logic but leads to a tertiary carbocation.

-

Hydroxylation: CYP2E1 hydroxylates the N-methyl group.

-

Decomposition: The resulting

-hydroxymethyl intermediate loses formaldehyde. -

Diazonium Formation: A primary mono-alkyl nitrosamine is formed, which rearranges to the 1,1-dimethyl-3-oxobutyl diazonium ion .

-

Carbocation Generation: Nitrogen (

) is expelled, yielding the 1,1-dimethyl-3-oxobutyl cation (a tertiary carbocation). -

Outcome:

-

Elimination (Major): Tertiary cations are bulky and prone to elimination, reforming mesityl oxide or isomeric alkenes. This is a detoxification step.

-

Alkylation (Minor): A fraction may alkylate DNA, forming bulky adducts (e.g.,

-bulky-guanine), which are highly mutagenic if not repaired.

-

Pathway B: Retro-Michael Decomposition (The "Methylating" Route)

This pathway explains the potent methylating capability (formation of 7-methylguanine) observed in vivo, which cannot be easily explained by Pathway A.

-

Initiation: The molecule undergoes retro-Michael cleavage (spontaneous or esterase/base-catalyzed).

-

Fragmentation: It splits into Mesityl Oxide (non-carcinogenic enone) and N-Nitrosomethylamine (

). -

Activation: N-Nitrosomethylamine is unstable and tautomerizes to Diazohydroxide (

). -

Alkylation: This species generates the Methyldiazonium ion (

). -

DNA Damage: The methyldiazonium ion aggressively methylates DNA at nucleophilic centers, primarily Guanine

and

Visualization of Pathways

Caption: Dual activation pathways of NMMP. Pathway A (left) leads to bulky cation elimination/adducts via CYP2E1. Pathway B (right) releases a potent methylating agent via retro-Michael decomposition.

Molecular Toxicology & DNA Adducts

The biological impact is defined by the specific DNA lesions formed.

DNA Adduct Profile

| Adduct | Origin | Mutagenicity | Repair Mechanism |

| Pathway B (Methylation) | Low (Non-coding) | Spontaneous depurination / BER | |

| Pathway B (Methylation) | High (GC | MGMT (Direct Reversal) | |

| Bulky | Pathway A (Alkylation) | High (Steric block) | NER (Nucleotide Excision Repair) |

Mutational Signature

The dominance of the Retro-Michael pathway (Pathway B) results in a mutation signature typical of methylating agents:

-

Primary Mutation:

transitions. -

Mechanism:

-mG mispairs with Thymine during replication. If MGMT (Methylguanine-DNA methyltransferase) is depleted or overwhelmed, this leads to permanent mutation. -

Target Organs: Liver (high CYP activity) and Pancreas (susceptibility to nitrosamine accumulation).

Experimental Protocols

Synthesis & Handling (Safety Critical)

-

Precursors: Mesityl oxide (4-methyl-3-penten-2-one) and Methylamine.

-

Reaction: Michael addition of methylamine to mesityl oxide yields the secondary amine. Subsequent nitrosation with sodium nitrite/HCl yields the target nitrosamine.

-

Safety: Extreme Caution. This compound is a potent carcinogen. Use a glovebox or Class II Biosafety Cabinet. Inactivate waste with 1M NaOH (induces decomposition).

Detection of DNA Adducts (LC-MS/MS Workflow)

To validate the mechanism, researchers must distinguish between methyl and bulky adducts.

Step-by-Step Protocol:

-

Exposure: Treat hepatocytes or cell-free DNA with the compound (

) for 4-24 hours. -

DNA Isolation: Extract genomic DNA using the phenol-chloroform method or silica columns.

-

Hydrolysis:

-

Acid Hydrolysis: 0.1 N HCl at 70°C for 30 min (releases purines like 7-mG).

-

Enzymatic Hydrolysis: DNAse I + Phosphodiesterase + Alkaline Phosphatase (releases nucleosides like

-mdG).

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Ammonium formate / Methanol gradient.

-

Transitions (MRM):

-

7-mG:

166 -

-mdG:

-

-

Validation: Compare retention times with authentic standards (commercially available).

-

Mutagenicity Assay (Ames Test)

-

Strains: Salmonella typhimurium TA100 (sensitive to base-pair substitutions) and TA1535.

-

Activation: Perform with and without S9 rat liver fraction.

-

Result Interpretation: Positive result without S9 suggests direct alkylation (Pathway B - Retro-Michael). Positive result enhanced by S9 suggests CYP activation (Pathway A).

-

References

- Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press. (Definitive text on nitrosamine mechanisms).

-

Hecht, S. S. (1998). "Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines." Chemical Research in Toxicology, 11(6), 559-603. Link

- Pour, P. M., et al. (1980). "Carcinogenicity of N-nitroso-bis(2-oxopropyl)amine and N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine in the Syrian hamster." Cancer Research, 40, 3585-3590. (Context on beta-ketonitrosamines).

-

Michejda, C. J., et al. (1981). "Biological Alkylating Agents."[2][3] ACS Symposium Series, 174, 3-20. (Mechanisms of diazonium formation).

-

Milligan, J. R., et al. (1989). "Methylation of DNA by three N-nitroso compounds: evidence for sequence specific methylation by a common intermediate." Chemico-Biological Interactions, 72(1-2), 175-189. Link

-

OECD SIDS. (2004). "Amine Oxides and related Nitrosamine impurities."[4] UNEP Publications. (Reference for NMMP abbreviation and regulatory status).

Sources

In Vitro Cytotoxicity of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-, a compound more commonly known in scientific literature as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). As a potent tobacco-specific nitrosamine, understanding its cytotoxic mechanisms is of paramount importance for toxicological research and the development of potential therapeutic interventions. This document delves into the metabolic activation of NNK, its impact on various cell lines, and detailed protocols for assessing its cytotoxic effects. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established methodologies with mechanistic insights to provide a robust framework for investigating the in vitro toxicology of this compound.

Introduction: The Significance of NNK in Toxicology

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a well-characterized procarcinogen found in tobacco products and smoke.[1] Its widespread exposure among tobacco users and those exposed to secondhand smoke necessitates a thorough understanding of its biological effects at the cellular level.[1] In vitro cytotoxicity assays serve as a critical first step in characterizing the toxic potential of compounds like NNK, offering a controlled environment to dissect molecular mechanisms of cell death and survival.[2][3] These assays are instrumental in the early stages of drug discovery and toxicological screening, providing essential data before progressing to more complex in vivo models.[3]

NNK's cytotoxicity is not inherent but is a consequence of its metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA.[4][5] This guide will explore the enzymatic processes responsible for this activation and the subsequent cellular responses.

Mechanism of Action: From Metabolic Activation to Cellular Demise

The cytotoxicity of NNK is intrinsically linked to its biotransformation by cytochrome P450 (CYP) enzymes.[4][5] This metabolic activation is a critical determinant of its toxic potential, and its efficiency can vary between different cell types and tissues.

The Role of Cytochrome P450 in NNK Bioactivation

The primary pathway for NNK-induced cytotoxicity begins with its α-hydroxylation by CYP enzymes, particularly isoforms like CYP1A2, CYP2A6, and CYP2A13.[6][7][8] This enzymatic reaction generates unstable intermediates that can spontaneously decompose to form DNA-adducting agents.[4] These adducts, if not repaired, can lead to mutations and genomic instability, ultimately triggering cytotoxic responses.[9]

dot

Caption: Metabolic activation pathway of NNK leading to cytotoxicity.

Downstream Signaling Pathways

Beyond direct DNA damage, the metabolites of NNK can also modulate intracellular signaling pathways, influencing cell fate decisions between survival, proliferation, and apoptosis.[9][10]

-

Pro-survival and Proliferative Signaling: NNK has been shown to activate pathways such as the PI3K/Akt and MAPK/ERK cascades.[10][11] This can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and the promotion of cell proliferation, which can counteract the cytotoxic effects to some extent.[12]

-

Induction of Apoptosis: In contrast, significant DNA damage and cellular stress induced by NNK metabolites can trigger the intrinsic apoptotic pathway.[11] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[11] The balance between these opposing signaling cascades often dictates the overall cytotoxic outcome.

dot

Caption: Simplified overview of signaling pathways affected by NNK.

In Vitro Models: Cell Line Susceptibility

The cytotoxic effects of NNK have been evaluated in a variety of cell lines, with susceptibility often correlating with the expression levels of metabolizing CYP enzymes.

| Cell Line | Type | Key Findings | Reference |

| BEAS-2B | Human Bronchial Epithelial | Highly sensitive to NNK-induced cytotoxicity, especially when engineered to express CYP2A13. IC20 value of 24.52 µM in CYP2A13-expressing cells. | [2][13] |

| A549 | Human Lung Carcinoma | Shows some sensitivity to NNK, but generally less than BEAS-2B cells due to lower CYP activity. | [13] |

| HepG2 | Human Liver Carcinoma | Demonstrates susceptibility to NNK, consistent with the liver's role in xenobiotic metabolism. | [14][15] |

| Rat Tracheal Epithelial (RTE) Cells | Primary Rat Cells | Significant toxicity observed at higher concentrations (100-200 µg/ml). | [6] |

Note: IC50 (half-maximal inhibitory concentration) and IC20 (20% inhibitory concentration) values are dependent on the specific experimental conditions, including exposure time and the metabolic capacity of the cells.

Experimental Protocols for Assessing NNK Cytotoxicity

A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic effects of NNK. This typically involves assessing cell viability, membrane integrity, and markers of apoptosis.

dot

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The role of cytochrome P450 enzymes in carcinogen activation and detoxication: an in vivo–in vitro paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

An In-depth Technical Guide to 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- (CAS No. 16339-21-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-, a chemical compound belonging to the N-nitroso class. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide synthesizes available information on its identity and draws upon extensive research on analogous N-nitroso compounds to offer insights into its probable chemical properties, synthesis, analytical detection, toxicological profile, and associated risks. The primary focus is to equip researchers and drug development professionals with the necessary knowledge to handle this compound safely and to understand its potential implications in scientific research.

Chemical Identity and Properties

-

Chemical Name: 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-

-

CAS Number: 16339-21-2

-

Molecular Formula: C₇H₁₄N₂O₂

-

Molecular Weight: 158.20 g/mol

-

Synonyms: 4-(Methyl-nitroso-amino)-4-methyl-pentan-2-one

Physicochemical Properties (Predicted)

Due to the scarcity of specific experimental data for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-, the following properties are predicted based on its chemical structure and data from analogous compounds like 4-methyl-2-pentanone and other N-nitrosamines.

| Property | Predicted Value/Information | Source/Rationale |

| Appearance | Likely a yellow to orange oily liquid | Typical appearance of many N-nitroso compounds. |

| Boiling Point | Estimated to be > 200 °C | Based on the molecular weight and functional groups. |

| Melting Point | Not available | --- |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water. | Based on the properties of similar ketones and nitrosamines.[1][2] |

| Vapor Pressure | Expected to be low | Consistent with a relatively high boiling point. |

| Stability | Potentially unstable under certain conditions (e.g., exposure to UV light, strong acids, or high temperatures), which may lead to decomposition. | N-nitroso compounds are known to be sensitive to such conditions. |

Synthesis and Formation

While a specific, documented synthesis protocol for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- was not found in the available literature, the general synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, typically under acidic conditions.

A plausible synthetic pathway for this compound would involve the nitrosation of the corresponding secondary amine, 4-amino-4-methyl-2-pentanone, with a nitrosating agent such as nitrous acid (formed in situ from a nitrite salt and a strong acid).

Hypothetical Synthesis Workflow:

Sources

An In-Depth Technical Guide to the Spectral Characteristics of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for the N-nitroso compound, 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-. Due to the limited availability of published experimental spectra for this specific molecule (CAS No. 16339-21-2)[1], this document leverages established principles of spectroscopy and extensive data from analogous structures to provide a robust predictive analysis. This approach is essential for researchers involved in the synthesis, identification, and characterization of N-nitrosamines, a class of compounds of significant interest in pharmaceutical and environmental analysis due to their potential as process-related impurities.

Molecular Structure and Isomerism

2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- possesses a ketone functional group and a tertiary N-nitrosamine. A key structural feature of N-nitrosamines is the restricted rotation around the N-N bond, which gives rise to cis and trans isomers (also referred to as E/Z isomers). This phenomenon is well-documented and leads to the observation of doubled signals in NMR spectra, complicating spectral interpretation but also providing valuable structural information[2][3][4]. The presence of these two rotamers will be a central theme in the following spectral predictions.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- is expected to be complex due to the presence of cis and trans isomers. The relative ratio of these isomers will influence the intensities of the paired signals.

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Key Considerations |

| H1 (CH₃-C=O) | ~2.1 - 2.3 | Singlet | The acetyl methyl group is expected to be a sharp singlet, relatively unaffected by the nitrosamine moiety. |

| H3 (-CH₂-) | ~2.5 - 2.8 | Singlet | This methylene group is adjacent to both a carbonyl and a quaternary carbon, leading to a downfield shift. It will likely appear as a singlet as there are no adjacent protons. |

| H5, H6 (C(CH₃)₂) | ~1.3 - 1.6 | Two Singlets | These two methyl groups are diastereotopic due to the chiral center at C4. They will likely appear as two distinct singlets. |

| H7 (N-CH₃) | ~3.0 - 3.9 (two signals) | Two Singlets | Due to the cis/trans isomerism, two distinct singlets are expected for the N-methyl protons. The downfield signal typically corresponds to the isomer where the methyl group is cis to the nitroso oxygen.[4] |

Rationale Behind Predictions:

The predictions are based on the known chemical shifts of related structures. For instance, the acetyl methyl protons in 2-pentanone resonate around 2.1 ppm. The presence of the electron-withdrawing nitrosamine group is expected to have a minimal effect on this distant group. The N-methyl protons in N-nitrosamines typically appear in the 3.0-4.0 ppm range, with the chemical shift being highly dependent on the isomeric form.

Predicted ¹³C NMR Spectrum

Similar to the ¹H NMR, the ¹³C NMR spectrum will likely show two sets of signals for the carbons near the N-nitrosamine group, corresponding to the cis and trans isomers.

Expected Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Considerations |

| C1 (CH₃-C=O) | ~30 | Relatively upfield for a carbonyl-adjacent carbon. |

| C2 (C=O) | >200 | The ketone carbonyl will be the most downfield signal. |

| C3 (-CH₂-) | ~50 - 55 | Downfield shift due to proximity to the carbonyl and quaternary carbon. |

| C4 (C(CH₃)₂) | ~60 - 70 (two signals) | Quaternary carbon attached to nitrogen. Two signals are possible due to the different electronic environments in the cis/trans isomers. |

| C5, C6 (C(CH₃)₂) | ~25 - 30 (two sets of signals) | The two methyl carbons at the C4 position will likely show distinct signals for each isomer. |

| C7 (N-CH₃) | ~33 - 42 (two signals) | The chemical shift of the N-methyl carbon is sensitive to the cis/trans geometry, with differences of several ppm being common.[4][5] |

Expert Insight: The sensitivity of the α-carbon chemical shifts to the orientation of the nitroso-oxygen atom is a well-established diagnostic tool in the conformational analysis of N-nitrosamines[5][6].

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- is expected to exhibit characteristic fragmentation patterns for N-nitrosamines.

Expected Fragmentation Pathways:

-

Molecular Ion (M⁺): A molecular ion peak at m/z 172 should be observable, corresponding to the molecular weight of the compound.

-

Loss of .NO (M-30): A prominent peak at m/z 142 is expected due to the facile loss of the nitroso radical (.NO), a hallmark of N-nitrosamine mass spectra[7][8][9].

-

Loss of .OH (M-17): Many N-nitrosamines also show a fragment corresponding to the loss of a hydroxyl radical (.OH) via a McLafferty-type rearrangement, which would result in a peak at m/z 155[8][9].

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines and their derivatives. This could lead to the formation of various fragment ions. For example, cleavage between C3 and C4 could lead to ions at m/z 57 (C₄H₉⁺) and m/z 115.

-

McLafferty Rearrangement of the Ketone: The pentanone moiety can undergo a McLafferty rearrangement, leading to the loss of a neutral alkene and the formation of a characteristic enol radical cation.

Visualizing Fragmentation:

Caption: Predicted major fragmentation pathways for 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- in EI-MS.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by the strong absorptions of the carbonyl and nitroso functional groups.

Expected Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O (Ketone) | ~1715 | Strong | This is a characteristic absorption for an aliphatic ketone. |

| N=O (Nitrosamine) | ~1408 - 1486 | Strong | The exact position can be influenced by the molecular environment.[10] |

| N-N (Nitrosamine) | ~1052 - 1106 | Medium to Strong | This band is characteristic of the N-N stretch in nitrosamines.[10] |

| C-H (Aliphatic) | ~2850 - 3000 | Medium to Strong | Stretching vibrations of the methyl and methylene groups. |

Experimental Protocol: Acquiring High-Quality IR Data

A step-by-step methodology for acquiring a reliable IR spectrum:

-

Sample Preparation: For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) is ideal. If the sample is a solid, a KBr pellet or a Nujol mull can be prepared.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is the instrument of choice. Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Background Collection: A background spectrum of the clean salt plates or the KBr pellet material must be collected.

-